2,6-Dichloro-5-nitroquinoline
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Overview
Description
2,6-Dichloro-5-nitroquinoline is a chemical compound with the molecular formula C9H4Cl2N2O2 and a molecular weight of 243.05 . It is used in industrial and scientific research .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-5-nitroquinoline is1S/C9H4Cl2N2O2/c10-6-2-3-7-5 (9 (6)13 (14)15)1-4-8 (11)12-7/h1-4H
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
2,6-Dichloro-5-nitroquinoline has a molecular weight of 243.05 .Scientific Research Applications
Application 1: Plant Disease Resistance
- Specific Scientific Field: Agriculture and Plant Science
- Summary of the Application: The compound 2,6-dichloroisonicotinic acid, which is similar to 2,6-Dichloro-5-nitroquinoline, has been used in research related to plant disease resistance . This compound is used as an elicitor, a substance that stimulates the immune system of plants, making them resistant to infections even before the first symptoms appear .
- Methods of Application: The compound is applied to plants and its effects on the plant’s resistance to diseases are observed. In one study, the compound was tested on tobacco plants infected by the tobacco mosaic virus (TMV) .
- Results or Outcomes: The application of 2,6-dichloroisonicotinic acid stimulated systemic acquired resistance (SAR) in tobacco plants, making them resistant to pathogens such as TMV, Cercospora nicotianae, Peronospora tabacina, Phytophthora parasitica var. Nicotianae, and P. syringae pv. Tabaci .
Application 2: Organic Synthesis with DDQ
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: DDQ is a versatile and easily recyclable oxidant that commonly mediates hydride transfer reactions . It shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- Methods of Application: DDQ is used in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . It has been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
- Results or Outcomes: The use of DDQ in organic synthesis has enabled the creation of a wide range of compounds. For example, it has been used in the selective oxidation of non-sterically hindered electron-rich benzyl methyl ethers and benzylic alcohols .
Safety And Hazards
properties
IUPAC Name |
2,6-dichloro-5-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-6-2-3-7-5(9(6)13(14)15)1-4-8(11)12-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXCRTPDGCOPAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672140 |
Source
|
Record name | 2,6-Dichloro-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-5-nitroquinoline | |
CAS RN |
1209246-34-3 |
Source
|
Record name | 2,6-Dichloro-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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